Eicosane

描述

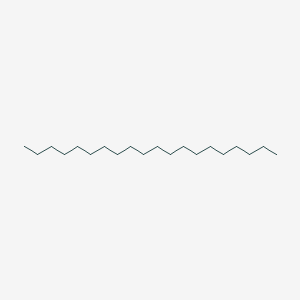

Eicosane (C${20}$H${42}$) is a straight-chain alkane with 20 carbon atoms. It is a colorless, nonpolar hydrocarbon widely studied for its thermal, structural, and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: Eicosane can be synthesized through various methods, including:

Fischer-Tropsch Synthesis: This process involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. The reaction typically occurs at high temperatures (150-300°C) and pressures (10-40 bar) using iron or cobalt catalysts.

Hydrogenation of Olefins: this compound can be produced by hydrogenating eicosene, an unsaturated hydrocarbon. This reaction requires a metal catalyst such as palladium or platinum and is carried out under high hydrogen pressure.

Industrial Production Methods: Industrially, this compound is often derived from petroleum refining processes. It is isolated from paraffin waxes, which are mixtures of long-chain alkanes. The separation is achieved through fractional distillation and crystallization techniques .

Types of Reactions:

Combustion: this compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water. The reaction is highly exothermic. [ \text{C}{42} + 31\text{O}_2 \rightarrow 20\text{CO}_2 + 21\text{H}_2\text{O} ]

Oxidation: this compound can be oxidized to form alcohols, ketones, and carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate or chromic acid.

Halogenation: this compound reacts with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes. This reaction involves the substitution of hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Halogenating Agents: Chlorine, bromine.

Catalysts: Palladium, platinum for hydrogenation; iron, cobalt for Fischer-Tropsch synthesis.

Major Products:

Combustion: Carbon dioxide, water.

Oxidation: Alcohols, ketones, carboxylic acids.

Halogenation: Haloalkanes.

科学研究应用

Phase Change Materials (PCMs)

Eicosane as a PCM

this compound is widely recognized for its role as a phase change material due to its ability to absorb and release thermal energy during phase transitions. This property makes it suitable for applications in thermal energy storage systems.

- Microencapsulation : this compound microcapsules have been synthesized to enhance their thermal properties when incorporated into polyurethane foams. This application aims to reduce skin temperature effects in wheelchair cushions, providing comfort and preventing pressure sores .

Case Study: Microencapsulated this compound in Polyurethane Foams

- Objective : To assess the effectiveness of this compound microcapsules in flexible polyurethane foams.

- Findings : The incorporation of this compound significantly improved thermal regulation properties, demonstrating potential for use in medical applications where temperature control is critical .

Biological Applications

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties, which can be beneficial in wound healing formulations. Research demonstrated that this compound creams showed enhanced wound healing effects compared to controls .

- In Vivo Studies : The evaluation of this compound's effectiveness in promoting fibroblast migration and reducing oxidative stress in wound sites highlighted its potential as a therapeutic agent in dermatological applications .

Case Study: this compound Creams for Wound Healing

- Study Design : Comparative analysis of this compound-based creams against standard treatments.

- Results : this compound demonstrated superior radical scavenging activity and improved fibroblast migration rates, suggesting its efficacy in enhancing wound healing processes .

Industrial Applications

Use in Coatings and Sealants

this compound's hydrophobic nature makes it a suitable candidate for use in coatings and sealants, providing water resistance and durability.

- Thermophysical Properties : Research on microencapsulated this compound suspensions has shown promising results in improving the thermal stability and mechanical properties of coatings .

Chemical Properties and Behavior

This compound's chemical structure contributes to its unique properties:

- Molecular Weight : 282.47 g/mol

- Boiling Point : Approximately 343 °C

- Melting Point : Approximately 36 °C

These properties make this compound an ideal candidate for applications requiring stable performance over a range of temperatures.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

作用机制

The mechanism of action of eicosane in its various applications involves its physical and chemical properties:

Thermal Energy Storage: this compound absorbs and releases thermal energy during its phase transition between solid and liquid states. This property is utilized in PCMs to maintain stable temperatures.

Antibiofilm Activity: this compound disrupts the biofilm matrix of Candida albicans, inhibiting cell adhesion and colonization.

相似化合物的比较

Key Properties:

- Thermal Behavior : Eicosane exhibits a phase change temperature range of 32–42°C, with a melting onset at 35.8°C and crystallization onset at 33.93°C. Its enthalpy of melting and crystallization is approximately 250 J/g, making it a promising phase change material (PCM) for thermal energy storage .

- Crystallography : this compound adopts a triclinic crystal structure with lattice parameters $a = 4.322$ Å, $b = 4.7999$ Å, and $c = 27.43$ Å, where the extended molecular axis aligns with the $c$-direction .

- Biological Activity : this compound demonstrates neuroprotective, anti-inflammatory, and antioxidant effects. It attenuates glutamate-induced retinal ganglion cell damage by modulating L-arginine and L-carnitine metabolism and reducing reactive oxygen species (ROS) production .

Thermal Properties

This compound is compared to other PCMs, such as lauric acid, methyl stearate, and octadecane (C${18}$H${38}$), which share similar phase transition temperatures (32–42°C). However, this compound exhibits the highest amplitude of thermal conductivity variation during phase transition, enhancing its utility in thermal regulation applications .

Table 1: Thermal Properties of Selected PCMs

| Compound | Phase Change Temp (°C) | Enthalpy (J/g) | Thermal Conductivity Variation |

|---|---|---|---|

| This compound | 35.8 (melting) | ~250 | High |

| Lauric Acid | 32–42 | ~180 | Moderate |

| Methyl Stearate | 32–42 | ~200 | Moderate |

| Octadecane | 28–30 | ~240 | Low |

| PEG4000 | 60–64 | ~190 | Low |

Key Findings :

- This compound’s high enthalpy and thermal conductivity variability make it superior for rapid heat absorption/release in composites .

- In silica aerogel composites, this compound retains thermal stability at 120–140°C, ideal for high-temperature industrial processes .

Structural and Crystallographic Features

This compound’s linear structure contrasts with branched alkanes like squalane (C${30}$H${62}$), which disrupts membrane acyl chain mobility under high pressure and temperature. This compound stabilizes membrane dynamics more effectively than squalane in extreme conditions .

Crystallization Behavior :

- Flow-induced crystallization (FIC) simulations show this compound’s triclinic structure aligns closely with polyethylene (PE) under shear stress, validating its use in polymer modeling .

- In composites, this compound’s crystallization is suppressed by polyurethane (PU), reducing enthalpy by 20–30% at lower concentrations .

Neuroprotection :

- This compound reduces NMDA-induced retinal ganglion cell death by 40–50% in glaucoma models, outperforming octadecane in antioxidant efficacy .

Antimicrobial and Wound Healing :

- This compound exhibits antibacterial and antifungal activity comparable to n-hexadecanoic acid but with higher bioavailability due to lower polar surface area (TPSA = 0 Ų) .

- In diabetic rat models, this compound accelerates wound healing by interacting with matrix metalloproteinases (MMPs), similar to octadecane but with superior ROS scavenging .

Drug-Likeness and ADME Profiles

This compound’s low solubility (Log S = -8.3) and lipophilicity (Log P = 9.5) limit its drug-likeness compared to farnesol and farnesyl acetone, which have higher TPSA (>20 Ų) and better metabolic stability . However, this compound inhibits CYP1A2, a cytochrome P450 enzyme, unlike PEGs or lauric acid .

生物活性

Eicosane, a straight-chain hydrocarbon with the molecular formula C20H42, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antibacterial, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as an aliphatic hydrocarbon and is part of the n-alkanes series. Its structure consists of a linear chain of 20 carbon atoms, which contributes to its physical properties such as melting point, boiling point, and solubility. This compound has a molecular weight of approximately 282.47 g/mol.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound extracted from Streptomyces sp. KF15. The compound was subjected to purification and characterized using mass spectrometry and NMR analysis. The antifungal activity was evaluated using the poisoned food method, revealing significant inhibition of fungal growth:

- Fungal Pathogens Tested :

- Fusarium oxysporum (most sensitive)

- Rhizoctonia solani

- Inhibition Results :

- Fusarium oxysporum: 63.6% inhibition at 100 μg/ml concentration.

The scanning electron microscopy (SEM) analysis showed morphological alterations in treated fungi, such as damaged hyphae and collapsed spores, indicating that this compound disrupts fungal cell integrity .

Antibacterial Activity

This compound has also demonstrated antibacterial properties. In studies involving crude extracts from Streptomyces anulatus NEAE-94, this compound exhibited inhibition zones against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Bacillus subtilis

- Inhibition Zone : Average inhibition zone ranged from 11.5 to 13 mm depending on the concentration .

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory effects. In a study evaluating its analgesic and antipyretic properties, this compound demonstrated:

- Effects on Pain Models :

- Reduced acetic acid-induced writhing.

- Inhibition of formalin-induced paw licking.

- Mechanism : The compound appears to inhibit the release and activation of pro-inflammatory mediators such as prostaglandins (PG), tumor necrosis factor-alpha (TNF-α), and interleukins .

Antioxidant Activity

Research has indicated that this compound exhibits moderate antioxidant activity. In comparative studies with other compounds, this compound showed varying degrees of free radical scavenging ability:

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 56.0 |

| Octacosane | 61.7 |

These values suggest that this compound can effectively scavenge free radicals, contributing to its potential health benefits .

Case Studies and Research Findings

- Antifungal Efficacy : A study reported that this compound's antifungal properties could be harnessed for developing novel antifungal agents targeting crop pathogens, addressing food security issues exacerbated by fungal diseases .

- Antibacterial Properties : Another investigation into the antibacterial activity of this compound found it effective against multidrug-resistant strains, suggesting its potential as a natural antibiotic alternative .

- Anti-inflammatory Potential : this compound's ability to modulate inflammatory responses positions it as a candidate for therapeutic applications in pain management and inflammatory diseases .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing eicosane’s phase transition behavior in polymer composites?

Differential Scanning Calorimetry (DSC) is critical for analyzing this compound’s melting/crystallization enthalpy and temperature ranges. For example, DSC curves revealed that this compound’s phase transition occurs at ~37°C, with enthalpy changes dependent on its concentration in polyurethane (PU) nanofiber membranes (NFMs) . Scanning Electron Microscopy (SEM) further quantifies morphological changes, such as increased fiber diameter (from 340 nm to 470 nm) and enhanced inter-fiber adhesion due to this compound coating .

Q. How does this compound concentration influence the mechanical and optical properties of nanofiber membranes?

Systematic titration studies (e.g., PU-C20-1 to PU-C20-3 samples) demonstrate that higher this compound content improves adhesion between PU nanofibers but reduces porosity. Optical transmittance shifts from opaque to transparent (up to 25:1 ratio) during phase transition, with crystallinity inversely correlated to this compound concentration . Optimal concentrations balance mechanical durability (via fiber adhesion) and optical responsiveness .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as an inhalation hazard (Category 1). Use fume hoods to avoid aerosol formation, wear chemical-resistant gloves, and employ emergency measures (e.g., oxygen administration for respiratory distress) as per GHS guidelines .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and simulated this compound thermal properties?

Molecular dynamics simulations using force fields (e.g., all-atom vs. coarse-grained models) often overestimate this compound’s density compared to experimental data. Calibration via thermogravimetric analysis (TGA) and iterative refinement of simulation parameters (e.g., van der Waals interactions) can reduce errors . Cross-validation with DSC and XRD crystallinity data improves model accuracy .

Q. What mechanisms underlie this compound’s neuroprotective effects in glaucoma models?

Untargeted metabolomics (LC-MS) identified this compound’s modulation of L-arginine and L-carnitine pathways, which mitigate NMDA-induced retinal ganglion cell (RGC) death. In vitro assays (CCK-8, cell viability tests) confirmed that these metabolites reduce glutamate excitotoxicity by 40–60% . Pathway enrichment analysis (KEGG) further links this compound to autophagy and mTOR signaling .

Q. How do interfacial interactions between this compound and polymer matrices affect thermal stability in phase-change materials (PCMs)?

In fluorinated carbon aerogel (FCA) composites, physical interactions (e.g., hydrogen bonding) between this compound and FCA reduce thermal decomposition onset temperatures by ~5°C compared to pure this compound. Leakage tests and FTIR spectra confirm encapsulation stability, with this compound loadings up to 85.8% maintaining shape integrity during phase transitions .

Q. Why do conflicting results arise when analyzing this compound’s crystallization kinetics in composite systems?

PU polymer matrices can suppress this compound’s crystallization enthalpy (observed via DSC) due to restricted molecular mobility. Contradictions arise from varying experimental conditions (e.g., cooling rates, substrate porosity). Controlled isothermal crystallization studies and in situ XRD during temperature cycling are recommended to clarify kinetics .

Q. Methodological Considerations

Q. How should researchers design experiments to isolate this compound’s role in multi-component systems?

- Control Groups : Compare pure this compound, polymer-only, and composite samples.

- Dose-Response Analysis : Vary this compound concentration (e.g., 10–30 wt%) while monitoring optical, thermal, and mechanical outputs .

- Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomics to map this compound’s systemic effects .

Q. What statistical approaches are suitable for analyzing this compound-related data contradictions?

属性

IUPAC Name |

icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFCDTFDPHXCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | eicosane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eicosane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025227 | |

| Record name | Eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-eicosane appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; mp = 36.7 deg C; [CAMEO] White solid; [Acros Organics MSDS] | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

648.9 °F at 760 mmHg (NTP, 1992), 344.1 °C, BP: 220 °C at 30 mm Hg | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), > 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 1.9X10-3 mg/L at 25 °C, Insoluble in water, Soluble in ether, petroleum ether, benzene; slightly soluble in chloroform; very soluble acetone | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7886 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.75 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.62X10-6 mm Hg at 25 °C | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, White crystalline solid | |

CAS No. |

112-95-8 | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EICOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AYA9KEC48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.1 °F (NTP, 1992), 36.48 °C | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。